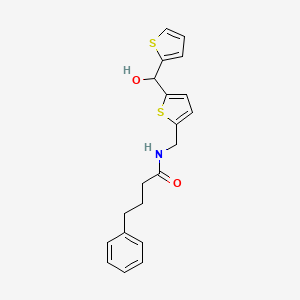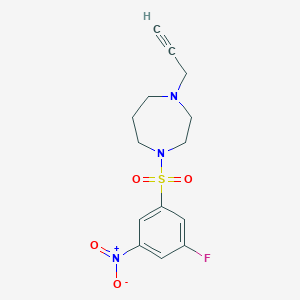
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that converts glutamine to glutamate, which is essential for cancer cell metabolism. BPTES has been found to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells that are dependent on glutamine metabolism.
作用機序
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is essential for cancer cell metabolism. By inhibiting glutaminase, this compound disrupts the production of energy and biosynthetic intermediates that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
The advantages of using 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide in lab experiments include its selective targeting of cancer cells that are dependent on glutamine metabolism, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the efficacy of other cancer treatments. The limitations of using this compound in lab experiments include its limited solubility, which can make it difficult to administer at high doses, and its potential toxicity at high concentrations.
将来の方向性
For research on 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide include identifying biomarkers that can predict which cancer types are most likely to respond to this compound, developing more potent and selective glutaminase inhibitors, and exploring the potential of combining this compound with other cancer treatments to enhance efficacy and reduce toxicity.
合成法
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-aminobenzothiazole with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with 3-methylphenylhydrazine and 2-chloroacetyl chloride. The final product is obtained through a series of purification steps.
科学的研究の応用
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that this compound selectively inhibits the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. This compound has been found to be effective in a wide range of cancer types, including breast cancer, lung cancer, and glioblastoma.
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-3-25(15-8-6-7-14(2)13-15)21(26)19-18(22-11-12-23-19)20-24-16-9-4-5-10-17(16)27-20/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXLVHACCIKGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

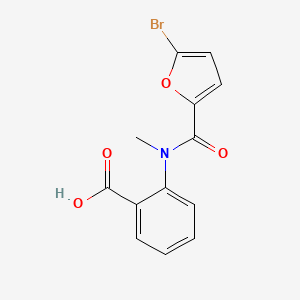
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)
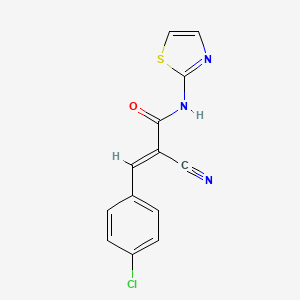
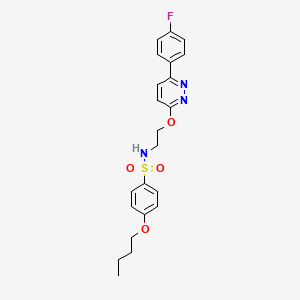
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)
![Ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B2527738.png)

![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one](/img/structure/B2527741.png)
![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)
